6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Historical Context and Evolution of Pyrazolo[3,4-d]pyrimidine Research
The exploration of pyrazolo[3,4-d]pyrimidines began with their synthesis and evaluation as analogues of adenosine (B11128) nucleosides, primarily for potential use in cancer and viral therapies. ekb.eg The initial antitumor activity of this class of compounds was reported many years ago. acs.org However, it was the more recent discovery that their biological effects are often mediated through the inhibition of protein kinases that catalyzed a surge in research interest. acs.org
In 1996, the identification of 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2) as a potent inhibitor of the Src family of non-receptor tyrosine kinases marked a significant milestone. mdpi.com This discovery highlighted the scaffold's potential for developing targeted therapies. Since then, research efforts in both academic and pharmaceutical settings have expanded dramatically, leading to the development of numerous derivatives targeting a wide range of kinases involved in diseases like cancer. nih.govnih.gov This has culminated in the progression of several pyrazolo[3,4-d]pyrimidine-based compounds into clinical trials, including the approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, used in the treatment of certain B-cell cancers. nih.govnih.gov
Structural Features and Chemical Versatility of the Pyrazolo[3,4-d]pyrimidine Nucleus
The pyrazolo[3,4-d]pyrimidine nucleus is a bicyclic heteroaromatic system formed by the fusion of a pyrazole (B372694) and a pyrimidine (B1678525) ring. ekb.eg This arrangement of nitrogen atoms within the two rings creates a structure with multiple sites available for chemical modification, lending it significant versatility in drug design. nih.gov
The scaffold's reactivity allows for the introduction of various substituents at different positions, which can modulate the compound's solubility, cell permeability, and binding affinity for specific biological targets. acs.org A variety of synthetic strategies have been developed to access this core structure and its derivatives, including one-pot syntheses and methods starting from pyrazole or pyrimidine precursors. ekb.eg This chemical tractability has enabled the creation of large libraries of pyrazolo[3,4-d]pyrimidine derivatives, facilitating systematic structure-activity relationship (SAR) studies to optimize their pharmacological profiles for diverse therapeutic indications. nih.gov
Bioisosteric Relationship with Purines and Adenosine Triphosphate (ATP) Mimicry
A key feature underpinning the biological activity of the pyrazolo[3,4-d]pyrimidine scaffold is its role as a bioisostere of purine (B94841), particularly adenine (B156593). acs.orgast487.com Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The structural resemblance between the pyrazolo[3,4-d]pyrimidine core and the adenine ring of Adenosine Triphosphate (ATP) is a critical aspect of its mechanism of action, especially as a kinase inhibitor. nih.govresearchgate.net
Protein kinases are a major class of enzymes that regulate numerous cellular processes by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. In many cancers, kinases are overactive, promoting uncontrolled cell growth. rsc.org Pyrazolo[3,4-d]pyrimidine derivatives can act as ATP-competitive inhibitors by mimicking the adenine portion of ATP and binding to the enzyme's active site. nih.govekb.egrsc.org This mimicry allows the scaffold to form key hydrogen bond interactions with the "hinge region" of the kinase domain, effectively blocking the binding of ATP and inhibiting the enzyme's function. nih.govnih.gov This ability to competitively bind to the ATP active site is a cornerstone of the scaffold's success in developing targeted anticancer agents. ast487.comnih.gov
| Feature | Description | Significance in Medicinal Chemistry |
|---|---|---|
| Core Structure | Fused pyrazole and pyrimidine rings. | Provides a rigid, planar scaffold for substituent orientation. |
| Bioisosterism | Acts as a bioisostere of natural purines, especially adenine. acs.orgast487.com | Enables mimicry of endogenous ligands to interact with biological targets. |
| ATP Mimicry | Mimics the adenine ring of ATP. nih.govresearchgate.net | Allows for competitive inhibition of enzymes like protein kinases. ast487.com |
| Chemical Versatility | Multiple reactive sites for functionalization. nih.gov | Facilitates optimization of potency, selectivity, and pharmacokinetic properties. |
Overview of Research Significance of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol within the Scaffold Context
Within the vast family of pyrazolo[3,4-d]pyrimidine derivatives, this compound, and its tautomer 6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol, serve as crucial intermediates in the synthesis of more complex and potent therapeutic agents. ast487.com The 'methylthio' (-SCH3) group at the C6 position is a key functional handle that can be further modified.
Research has shown that derivatives synthesized from this core structure are investigated for a range of activities. For instance, the 6-methylthio group is present in compounds designed as potent Src kinase inhibitors. acs.org Molecular modeling studies have indicated that a substituent at the C6 position can induce a reorientation of the entire pyrazolo[3,4-d]pyrimidine nucleus within the ATP binding site of kinases like Abl and Src, influencing the compound's inhibitory profile. acs.org
Furthermore, the core structure is a building block for creating prodrugs designed to improve the suboptimal aqueous solubility of parent pyrazolo[3,4-d]pyrimidine drugs. unisi.it By modifying the scaffold, researchers can enhance pharmacokinetic properties, leading to better therapeutic outcomes. The significance of this compound, therefore, lies not primarily in its own biological activity, but in its role as a versatile and essential synthetic precursor for the development of advanced drug candidates.
Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-12-6-8-4-3(2-7-10-4)5(11)9-6/h2H,1H3,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEMJBQWVFOIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277260 | |
| Record name | 6-(Methylsulfanyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-26-9 | |
| Record name | 1,5-Dihydro-6-(methylthio)-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 1394 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5334-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Methylsulfanyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Methylthio 1h Pyrazolo 3,4 D Pyrimidin 4 Ol and Its Derivatives
Strategies for the Construction of the Pyrazolo[3,4-d]pyrimidine Core
The construction of the bicyclic pyrazolo[3,4-d]pyrimidine system can be approached in two primary ways: by building the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) or by forming the pyrazole ring from a pyrimidine precursor. The former is the most widely documented and versatile strategy.
The most prevalent and efficient route to the pyrazolo[3,4-d]pyrimidine nucleus begins with appropriately substituted pyrazole precursors, typically ortho-amino nitriles or ortho-amino esters. These precursors undergo cyclization with a one-carbon synthon to form the pyrimidine ring.
A cornerstone of this strategy is the use of 5-aminopyrazole-4-carbonitriles or the corresponding ethyl 5-aminopyrazole-4-carboxylates. These intermediates can be cyclized using various reagents to yield the pyrazolo[3,4-d]pyrimidin-4-one core. For instance, refluxing a 5-aminopyrazole-4-carbonitrile with formamide (B127407) is a direct method to produce the corresponding 1H-pyrazolo[3,4-d]pyrimidin-4-amine. researchgate.net A more common route to the 4-ol/one derivative involves the cyclization of ethyl 5-aminopyrazole-4-carboxylate with nitriles under different reaction conditions. nih.gov
Another well-established method involves reacting a 5-aminopyrazole-4-carbonitrile with triethyl orthoformate to generate an intermediate ethoxymethyleneamino derivative. researchgate.netsemanticscholar.org This intermediate can then be reacted with various nucleophiles. For example, treatment with ammonia (B1221849) or hydroxylamine (B1172632) leads to the formation of pyrazolo[3,4-d]pyrimidine-4-amines and pyrazolo[3,4-d]pyrimidin-4-ols, respectively. researchgate.net
Multi-component reactions offer an efficient alternative. A one-pot, four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols has been developed to synthesize substituted pyrazolo[3,4-d]pyrimidines, demonstrating the versatility of starting from basic pyrazole-forming components. beilstein-journals.org
| Starting Pyrazole Precursor | Reagent(s) | Product Type |
| 5-Aminopyrazole-4-carbonitrile | Formamide | Pyrazolo[3,4-d]pyrimidin-4-amine |
| Ethyl 5-aminopyrazole-4-carboxylate | Various Nitriles | Pyrazolo[3,4-d]pyrimidin-4-one |
| 5-Aminopyrazole-4-carbonitrile | 1. Triethyl orthoformate 2. Hydroxylamine | Pyrazolo[3,4-d]pyrimidin-4-ol |
| Hydrazine (B178648), Methylenemalononitrile | Aldehyde, Alcohol | Substituted Pyrazolo[3,4-d]pyrimidine |
While the construction of the pyrazolo[3,4-d]pyrimidine core predominantly commences from pyrazole precursors, synthetic routes originating from pyrimidine derivatives are also conceptually possible, though less commonly reported in the literature for this specific scaffold. This approach would involve the formation of the five-membered pyrazole ring onto an existing six-membered pyrimidine ring. Such a transformation typically requires a pyrimidine substituted with reactive groups at adjacent positions that can undergo cyclization with a hydrazine derivative. For example, a pyrimidine with vicinal halo- and cyano-substituents could theoretically serve as a precursor for annulation with hydrazine to form the pyrazolo[3,4-d]pyrimidine system. However, the efficiency and regioselectivity of such reactions can be challenging to control, which may account for the prevalence of the pyrazole-first synthetic strategies.
Functionalization and Derivatization at C-6 and C-4 Positions
The C-4 and C-6 positions of the pyrazolo[3,4-d]pyrimidine ring are key sites for introducing chemical diversity. The title compound features a hydroxyl group at C-4 and a methylthio group at C-6, both of which serve as versatile handles for further modification.
The introduction of the methylthio group at the C-6 position is typically achieved through a two-step sequence starting from a pyrazolo[3,4-d]pyrimidin-4-one precursor.
First, a thioxo group is introduced at the C-6 position. This can be accomplished by reacting a suitable precursor with a sulfurating agent. For example, the reaction of an appropriate arylidene derivative with thiourea (B124793) in the presence of a base catalyst like sodium ethoxide can yield the 6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidine scaffold. rsc.org
Once the 6-thioxo (or its tautomeric 6-mercapto) derivative is formed, the methylthio group is introduced via S-alkylation. This is a straightforward nucleophilic substitution reaction where the sulfur atom attacks an electrophilic methyl source. A common and effective method is the alkylation of the thiol derivative with methyl iodide in a suitable solvent such as N,N-dimethylformamide (DMF), often in the presence of a base like potassium hydroxide. nih.gov
The resulting 6-methylthio group is not only a stable functional group but also a competent leaving group, allowing for further transformations. For instance, the methylthio moiety can be displaced by nucleophiles. Treatment of a 6-methylthio derivative with hydrazine hydrate (B1144303) can lead to the formation of the corresponding 6-hydrazinyl-pyrazolo[3,4-d]pyrimidine, opening up another avenue for derivatization. nih.gov
The C-4 hydroxyl group, which exists in tautomeric equilibrium with the more stable 4-oxo form (a cyclic amide), is a crucial site for functionalization. The most significant transformation of this group is its conversion into a 4-chloro substituent, which acts as an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.
This conversion is typically achieved by treating the 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose. ekb.egmdpi.com The reaction effectively replaces the C=O group with a C-Cl bond, yielding a reactive 4-chloropyrazolo[3,4-d]pyrimidine intermediate. mdpi.com
The resulting 4-chloro derivative is highly susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide array of substituents at the C-4 position. For example, reaction with various primary or secondary amines readily displaces the chloride to form N-substituted 4-aminopyrazolo[3,4-d]pyrimidines. semanticscholar.orgmdpi.com This nucleophilic substitution is a key step in the synthesis of many biologically active derivatives. Studies have shown that the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) selectively produces the 4-substituted product. mdpi.com
Modifications at the N-1 Position of the Pyrazole Ring
The N-1 position of the pyrazole portion of the scaffold is another key site for introducing structural diversity, which can significantly influence the molecule's biological activity and physicochemical properties. The unsubstituted N-1 position contains an acidic proton and can be readily functionalized through various reactions, most commonly N-alkylation.
Direct alkylation of the pyrazolo[3,4-d]pyrimidine core at the N-1 position can be achieved by reacting it with a range of alkylating agents. These reactions are typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity. For example, reacting a 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with alkylating agents like methyl iodide, propargyl bromide, or phenacyl bromide in a solvent such as DMF provides a route to diverse N-1 substituted derivatives. nih.gov The use of phase transfer catalysis can facilitate this process. nih.gov This method allows for the introduction of various small alkyl, alkynyl, and functionalized arylmethyl groups onto the pyrazole ring.
| Alkylating Agent | N-1 Substituent |
| Methyl Iodide | Methyl |
| Propargyl Bromide | Propargyl |
| Phenacyl Bromide | Phenacyl |
Modern Synthetic Approaches and Catalytic Systems
Recent advancements in synthetic chemistry have led to more efficient and environmentally benign methods for constructing the pyrazolo[3,4-d]pyrimidine nucleus and its derivatives. These approaches often provide better yields, require milder reaction conditions, and offer greater control over functional group installation compared to traditional methods.
One modern approach involves the use of heterogeneous catalysts, such as nanozeolites. For instance, an eco-friendly and efficient synthesis of pyrazolopyrimidine derivatives has been reported using nanoparticles of NaX zeolite as a catalyst. researchgate.net This method, conducted under solvent-free or reflux conditions, offers advantages such as shorter reaction times, lower temperatures, and improved yields for the condensation reactions required to build the heterocyclic core. researchgate.net
Phase-transfer catalysis represents another modern strategy. The synthesis of new pyrazolo[3,4-d]pyrimidines has been successfully achieved by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents in the presence of a phase-transfer catalyst. nih.gov This method facilitates the reaction between reactants in different phases, often leading to cleaner reactions and higher yields. nih.gov
Furthermore, multi-step synthetic sequences involving regioselective reactions are employed to create complex derivatives. For example, the synthesis of 4,6-disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines can be achieved through a carefully controlled nucleophilic substitution. Starting with a precursor like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which has two reactive chlorine atoms, regioselective substitution can be achieved. mdpi.com Treatment with an amine like methylamine has been shown to selectively substitute the chlorine at the C4 position of the pyrimidine ring, leaving the chloromethyl group at C6 intact for further functionalization. mdpi.com Other complex synthetic pathways for related pyrazolopyrimidine systems involve sequences such as chlorination followed by selective substitution and palladium-catalyzed cross-coupling reactions like the Suzuki reaction to introduce diverse substituents. nih.gov
| Synthetic Method | Key Features | Starting Materials (Example) | Catalyst/Reagent (Example) | Ref. |
| Zeolite-Catalyzed Synthesis | Environmentally benign, solvent-free/reflux conditions, shorter reaction times, high yields. | 3-Methyl-1-phenyl-5-pyrazolone, carbonyl compounds, urea/thiourea. | Nanozeolite NaX. | researchgate.net |
| Phase-Transfer Catalysis | Good yields, facilitates reaction of reagents in different phases. | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, alkylating agents. | Not specified. | nih.gov |
| Regioselective Nucleophilic Substitution | Allows for selective functionalization of multi-reactive sites. | 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, methylamine. | THF (solvent). | mdpi.com |
| Multi-step Synthesis with Cross-Coupling | Builds molecular complexity through sequential reactions. | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, boronic acid pinacol (B44631) ester. | Tetrakis(triphenylphosphino)palladium(0). | nih.gov |
Prodrug Design and Synthetic Strategies for Enhanced Research Properties
A significant challenge associated with many pyrazolo[3,4-d]pyrimidine derivatives, despite their promising biological activity, is their suboptimal aqueous solubility. nih.govunisi.it This poor solubility can hinder in vitro assays and limit in vivo bioavailability, thereby impeding preclinical development. nih.gov The prodrug approach is a validated strategy to overcome these limitations by temporarily modifying the parent drug to improve its physicochemical properties. nih.govnih.gov
The primary goal of prodrug design for this class of compounds is to enhance aqueous solubility and, consequently, improve pharmacokinetic profiles. unisi.itnih.gov A common strategy involves introducing a highly water-soluble moiety to the parent molecule via a linker that is designed to be cleaved in vivo, releasing the active drug. nih.gov
A successful synthetic strategy for creating prodrugs of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is a one-pot, two-step procedure. unisi.itunisi.it This method is versatile and can be applied to various parent compounds within the pyrazolo[3,4-d]pyrimidine library. unisi.it
Step 1: Formation of a Carbonyl-Chloride Intermediate: The parent drug, containing a reactive amine or hydroxyl group, is treated with triphosgene. This reaction generates a reactive carbonyl-chloride intermediate. unisi.itunisi.it
Step 2: Linker and Solubilizing Group Attachment: The carbonyl-chloride intermediate is then reacted with an appropriate alcohol, which typically contains a solubilizing group. A frequently used example is an alcohol linked to an N-methylpiperazino group, which is introduced to form an O-alkyl carbamate (B1207046) chain. unisi.itnih.gov The final displacement of the chlorine atom by the alcohol yields the desired prodrug. unisi.itunisi.it
This approach has been shown to yield prodrugs with significantly improved aqueous solubility. unisi.itnih.gov In vitro studies on these prodrugs have demonstrated favorable hydrolysis rates in human and murine serum and an increased ability to cross cell membranes compared to the parent drugs. unisi.it The successful application of this prodrug strategy provides a powerful method to enhance the research and therapeutic potential of the pyrazolo[3,4-d]pyrimidine class of compounds by making them more suitable for preclinical and clinical investigation. nih.govnih.gov
| Prodrug Strategy | Objective | Synthetic Approach | Key Reagents | Outcome | Ref. |
| O-Alkyl Carbamate Linkage | Improve aqueous solubility and pharmacokinetic properties. | One-pot, two-step synthesis. | Parent pyrazolo[3,4-d]pyrimidine, triphosgene, solubilizing alcohol (e.g., containing N-methylpiperazine). | Highly water-soluble prodrugs with good plasma stability. | unisi.itnih.gov |
Structure Activity Relationship Sar Studies of 6 Methylthio 1h Pyrazolo 3,4 D Pyrimidin 4 Ol Derivatives
Influence of Substituents at the C-6 Position on Biological Profiles
The substituent at the C-6 position of the pyrazolo[3,4-d]pyrimidine core plays a crucial role in modulating the biological activity of these derivatives. The methylthio group in the parent compound serves as a key modifiable position. Research into novel Src kinase inhibitors has led to the synthesis and evaluation of a series of C-6 substituted analogues. mdpi.com
In one such study, various alkylthio and cycloalkyl groups were introduced at the C-6 position. The nature of this substituent was found to significantly impact the inhibitory activity against Src, Fyn, and Abl kinases. For instance, extending the alkyl chain from methylthio to ethylthio resulted in a noticeable change in activity. Further modification to a bulkier isopropylthio or a cyclic cyclopentyl group also led to variations in the inhibitory profile. The introduction of a more complex and polar (2-morpholinoethyl)thio group at this position was also explored to understand the effect of such moieties on the compound's interaction with the target kinases. mdpi.com The analgesic activity of certain 6-[(1-naphthylmethyl)thio)]-4-chloropyrazolo[3,4-d]pyrimidines has also been investigated, highlighting the diverse biological effects achievable through C-6 modification. researchgate.net
Below is a data table summarizing the inhibitory activities of some C-6 substituted pyrazolo[3,4-d]pyrimidine derivatives against Src, Fyn, and Abl kinases. mdpi.com
| Compound | R (Substituent at C-6) | Src Ki (μM) | Fyn Ki (μM) | Abl Ki (μM) |
| 2a | -S-CH₃ | 0.423 | >100 | 0.419 |
| 2c | -S-CH₂CH₃ | 1.17 | >100 | 1.08 |
| 2d | -S-CH(CH₃)₂ | 0.75 | >100 | 0.88 |
| 2e | -S-(CH₂)₂-morpholine | 1.45 | >100 | 1.22 |
| 2i | -cyclopentyl | 1.25 | >100 | 1.55 |
These findings underscore the sensitivity of the biological activity to the steric and electronic properties of the substituent at the C-6 position.
Impact of N-1 Derivatization on Receptor Binding and Activity
Studies on pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors have shown that, in general, compounds that are unsubstituted at the N-1 position exhibit higher potency compared to their N-1 substituted counterparts. This suggests that a hydrogen atom at the N-1 position may be crucial for forming a key hydrogen bond interaction with the hinge region of the kinase.
Rational Design Principles for Modulating Specific Biological Interactions
The rational design of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives is often guided by the goal of achieving potent and selective inhibition of specific protein kinases. A common strategy involves using the pyrazolo[3,4-d]pyrimidine core as a scaffold that mimics the adenine (B156593) ring of ATP, thereby enabling it to bind to the hinge region of the kinase domain. nih.govnih.gov
Several key principles guide the structural modifications of this scaffold:
Targeting the Hydrophobic Regions: The ATP-binding site of kinases typically contains hydrophobic regions. In the design of EGFR and VEGFR-2 inhibitors, different substituted phenyl or aliphatic groups are introduced to occupy these hydrophobic pockets. nih.govnih.gov For instance, a phenyl ring can be positioned to occupy a hydrophobic region, enhancing the binding affinity. ekb.eg
Varying the Linker Moiety: The linker connecting the pyrazolo[3,á,d]pyrimidine core to other parts of the molecule is crucial for optimal positioning within the active site. Different linkers, such as imino, hydrazone, and thiosemicarbazide (B42300) moieties, have been employed to modulate the compound's flexibility and interaction with the target. nih.govekb.eg
Bioisosteric Replacement: The principle of bioisosteric replacement is often used to improve the pharmacological properties of the lead compounds. For example, the pyrazolo[3,4-d]pyrimidine nucleus itself is considered a bioisostere of the purine (B94841) nucleus. nih.gov
Fragment-Based Drug Discovery: This approach involves linking the pyrazolo[3,4-d]pyrimidine scaffold with diverse pharmacophoric fragments that have known anticancer potential. nih.gov This strategy has been used to develop new hybrid molecules with enhanced activity.
These rational design principles, often aided by molecular modeling and computational studies, allow for the systematic optimization of lead compounds to achieve desired biological activities. rsc.orgnih.gov
Identification of Key Pharmacophoric Elements
The biological activity of this compound derivatives is dependent on a set of key pharmacophoric elements that are essential for their interaction with target kinases. These elements are derived from the common structural features of potent kinase inhibitors. nih.govnih.gov
The essential pharmacophoric features for many pyrazolo[3,4-d]pyrimidine-based kinase inhibitors can be summarized as follows:
Heteroaromatic System: The 1H-pyrazolo[3,4-d]pyrimidine moiety serves as the core heteroaromatic system. It acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine part of ATP. nih.govnih.gov
Linker: A linker moiety connects the heteroaromatic core to the hydrophobic tail. The nature and length of the linker are critical for the correct positioning of the molecule and can be involved in additional interactions with the target. nih.gov
Hydrophobic Tail: A terminal hydrophobic group, often a phenyl ring, is positioned to occupy another hydrophobic pocket in the kinase domain. nih.gov
These pharmacophoric elements provide a framework for the design of new and more potent kinase inhibitors based on the this compound scaffold.
Mechanistic Investigations of Biological Modulations by Pyrazolo 3,4 D Pyrimidin 4 Ol Derivatives
Protein Kinase Inhibition and Selectivity Profiling
Derivatives based on the pyrazolo[3,4-d]pyrimidine core have emerged as versatile kinase inhibitors, targeting a broad spectrum of both tyrosine and serine/threonine kinases critical to oncogenesis and other disease states. nih.govmdpi.com Their efficacy is rooted in the scaffold's structural similarity to ATP, enabling competitive inhibition at the enzyme's active site. nih.govmdpi.com
The pyrazolo[3,4-d]pyrimidine nucleus is a well-established pharmacophore for targeting non-receptor tyrosine kinases of the Src family. nih.gov Early examples, such as the compounds known as PP1 and PP2, were identified as potent inhibitors of this family. nih.gov More recent and specifically substituted derivatives, including those with a 6-methylthio group, have been developed as potent Src inhibitors, demonstrating activity in both in vitro and in vivo tumor models characterized by Src deregulation. nih.gov For instance, compound 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) was identified as a potent Src inhibitor. nih.gov These inhibitors have also shown activity against other related kinases like Bcr-Abl. nih.gov
The scaffold has also been successfully modified to target receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Several 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent ATP-competitive inhibitors of both wild-type (EGFRWT) and mutant forms (EGFRT790M) of the kinase. nih.govresearchgate.net Compound 12b from one study demonstrated an IC₅₀ value of 0.016 µM against EGFRWT and 0.236 µM against the resistant EGFRT790M mutant. nih.gov Another series of derivatives showed significant inhibitory activity, with compound 16 having an IC₅₀ of 0.034 µM against EGFR. rsc.org Dual inhibition of EGFR and ErbB2 has also been achieved with this class of compounds. tandfonline.com
Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. One of the most potent compounds in a study, 12b , exhibited an IC₅₀ value of 0.063 µM against VEGFR-2. documentsdelivered.com The Janus kinase (JAK) family is another tyrosine kinase target. A series of 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives were identified as potent and selective inhibitors of JAK3, with the most active compound showing an IC₅₀ of 0.1 nM. nih.gov
| Derivative | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| SI388 | Src | Potent Inhibitor | nih.gov |
| Compound 12b | EGFRWT | 0.016 µM | nih.gov |
| Compound 12b | EGFRT790M | 0.236 µM | nih.gov |
| Compound 16 | EGFR | 0.034 µM | rsc.org |
| Compound 12b | VEGFR-2 | 0.063 µM | documentsdelivered.com |
| Compound 13t | JAK3 | 0.1 nM | nih.gov |
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to the inhibition of serine/threonine kinases. Notably, derivatives have been designed as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β). nih.gov In one study, compound 5g demonstrated IC₅₀ values of 0.128 µM and 0.160 µM against CDK2 and GSK-3β, respectively. nih.gov Other research has focused solely on CDK2, a key regulator of the cell cycle. A series of pyrazolo[3,4-d]pyrimidine thioglycoside derivatives were identified as potent CDK2 inhibitors, with compound 14 showing a significant IC₅₀ of 0.057 µM against the CDK2/cyclin A2 complex. rsc.orgrsc.orgnih.gov These findings underscore the scaffold's potential in targeting kinases that are central to cell cycle progression. researchgate.net
| Derivative | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 5g | CDK2 | 0.128 µM | nih.gov |
| GSK-3β | 0.160 µM | ||
| Compound 14 | CDK2/cyclin A2 | 0.057 µM | rsc.orgrsc.org |
| Compound 13 | CDK2/cyclin A2 | 0.081 µM | rsc.org |
| Compound 15 | CDK2/cyclin A2 | 0.119 µM | rsc.org |
The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives inhibit kinase activity is through direct competition with ATP for binding at the enzyme's catalytic site. nih.govmdpi.com The scaffold's structure, being a bioisostere of adenine (B156593), allows it to occupy the adenine-binding pocket and form key hydrogen bond interactions with the hinge region of the kinase domain. nih.govrsc.orgrsc.org This mode of binding has been confirmed through molecular docking studies for inhibitors targeting EGFR, CDK2, and other kinases. rsc.orgnih.gov This ATP-competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling cascades. nih.gov
Interestingly, while the ATP-competitive model is predominant, research on Protein Kinase D (PKD) inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold has suggested a potential alternate binding mode where the compound is flipped 180 degrees within the active site. researchgate.netnih.gov This observation could pave the way for designing new classes of kinase inhibitors with unique selectivity profiles. researchgate.net Some tyrosine kinase inhibitors (TKIs) based on this scaffold have also been found to interact with the ATP-binding site of ABC transporters like P-glycoprotein, thereby inhibiting their function and potentially overcoming multidrug resistance in cancer cells. mdpi.com
Antiproliferative Effects and Molecular Pathways of Apoptosis
By inhibiting key protein kinases, derivatives of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol exert potent antiproliferative effects on various cancer cell lines. nih.govmdpi.com These effects are primarily mediated through the induction of cell cycle arrest and the activation of apoptotic cell death pathways. tandfonline.com
A common outcome of treating cancer cells with pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is the halt of cell cycle progression. nih.gov Several studies have shown that these compounds can induce cell cycle arrest at different phases. For example, EGFR-targeting derivative 12b was found to cause arrest at the S and G2/M phases in cancer cells. nih.gov Similarly, dual EGFR/ErbB2 inhibitors and certain Src inhibitors were also shown to induce a G2/M phase arrest. tandfonline.comnih.gov This G2/M arrest is often linked to the modulation of key regulatory proteins, such as the phosphorylation status of cdc2 and CDC25C. nih.gov
In other cases, particularly with dual CDK2/GSK-3β inhibitors, cell cycle arrest is observed at the S phase, preventing cells from progressing into the G2/M phase. nih.gov Potent CDK2 inhibitors have also been demonstrated to cause a significant alteration in cell cycle progression, consistent with their mechanism of targeting a core component of the cell cycle machinery. rsc.orgnih.govmdpi.com
Beyond halting proliferation, these compounds actively induce programmed cell death, or apoptosis, in cancer cells. rsc.orgnih.gov A key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic mitochondrial apoptosis pathway. mdpi.com Treatment with pyrazolo[3,4-d]pyrimidine derivatives has been shown to disrupt the balance between pro-apoptotic and anti-apoptotic members of this family. nih.govnih.gov
Specifically, studies have documented an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, such as caspase-3, which execute the apoptotic program. tandfonline.comnih.govnih.gov One study found that an EGFR inhibitor derivative produced an 8.8-fold increase in the Bax/Bcl-2 ratio. nih.gov The induction of apoptosis is often confirmed by flow cytometry, which shows an increase in the sub-G1 cell population, a hallmark of apoptotic cells. nih.govnih.gov
Interference with DNA Replication and Topoisomerase Activity
The structural integrity and replication of DNA are fundamental processes for cell survival and proliferation. Topoisomerases are crucial enzymes that manage the topological state of DNA, making them a key target in therapeutic interventions, particularly in oncology. nih.govsemanticscholar.org The pyrazole (B372694) scaffold, a core component of the compound in focus, has been identified in molecules designed to inhibit DNA gyrase, a type of topoisomerase II, thereby interfering with bacterial DNA replication. nih.gov
While direct studies on this compound are not extensively detailed in the provided research, the broader class of pyrazolo[3,4-d]pyrimidine derivatives has been a subject of investigation for their anticancer properties, which often involve mechanisms related to DNA replication and repair. For instance, some pyrazole derivatives have been predicted to act as inhibitors of S. aureus DNA gyrase. nih.gov The inhibition of these enzymes can lead to breaks in the DNA strand, ultimately triggering cell death. The general mechanism for topoisomerase inhibitors involves stabilizing the transient enzyme-DNA complex, which prevents the re-ligation of the DNA strands and leads to replication fork collapse. nih.gov However, specific mechanistic data for this compound's direct interaction with topoisomerases and its impact on DNA replication requires further targeted investigation.
Tubulin Dynamics Modulation
Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for various cellular functions, including cell division, motility, and intracellular transport. nih.gov Molecules that interfere with tubulin dynamics, known as microtubule targeting agents (MTAs), are a cornerstone of cancer chemotherapy. nih.gov These agents can either stabilize or destabilize microtubules, leading to mitotic arrest and apoptosis. nih.gov
Research into the pyrazolo[4,3-d]pyrimidine scaffold, an isomer of the pyrazolo[3,4-d]pyrimidine core, has identified novel derivatives as potent inhibitors of tubulin polymerization. nih.gov These compounds were found to inhibit colchicine binding to tubulin, indicating a direct interaction. nih.gov Specifically, certain N1-methyl pyrazolo[4,3-d]pyrimidines demonstrated significant potency against a wide range of tumor cell lines, including multidrug-resistant phenotypes. nih.gov It is important to note that these findings pertain to the pyrazolo[4,3-d]pyrimidine isomer. While this suggests the potential for pyrimidine-fused pyrazole structures to interact with tubulin, direct evidence and mechanistic studies for this compound and its derivatives as modulators of tubulin dynamics are not specified in the available literature.
Anti-inflammatory Mechanisms of Action
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. nih.govresearchgate.net Inflammation is a complex biological response involving various mediators, and the modulation of these pathways is a key therapeutic strategy. researchgate.net
One notable derivative, KKC080096, has been shown to exert anti-inflammatory effects by upregulating the antioxidant enzyme heme oxygenase-1 (HO-1). nih.gov This upregulation was associated with the suppression of nitric oxide, interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) production in lipopolysaccharide (LPS)-challenged microglial cells. nih.gov Furthermore, this compound inhibited the phosphorylation of key inflammatory signaling kinases. nih.gov
Cyclooxygenase (COX) Enzyme Inhibition
A primary mechanism for the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. mdpi.com The pyrazolo[3,4-d]pyrimidine scaffold is found in compounds that have been investigated as selective COX-2 inhibitors. mdpi.com
Several newly synthesized methoxylated pyrazolo[3,4-d]pyrimidines have been evaluated for their COX-1/COX-2 inhibitory activity. The results indicated a good selectivity towards COX-2 over COX-1, suggesting potential anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com Another study on 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines identified several potent inhibitors of PGE2 generation, which was linked to a direct effect on COX-2 activity without affecting the enzyme's expression. umh.es One compound, in particular, showed selectivity for COX-2 inhibition. umh.es
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| Methoxylated pyrazolo[3,4-d]pyrimidines | COX-1/COX-2 | Showed selective inhibition of COX-2 over COX-1. | mdpi.com |
| 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines | COX-2 | Potent inhibitors of PGE2 generation through direct COX-2 inhibition. One compound showed COX-2 selectivity. | umh.es |
Modulation of Inflammatory Mediators (e.g., Nitric Oxide)
Nitric oxide (NO) is a critical signaling molecule in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) can contribute to inflammatory processes. sci-hub.se Pyrazolo[3,4-d]pyrimidine derivatives have been shown to modulate NO levels.
For instance, the pyrazolo[3,4-d]pyrimidine derivative KKC080096 demonstrated anti-inflammatory effects by suppressing nitric oxide production in LPS-challenged cells. nih.gov In a different study, a series of pyrazolo[4,3-d]pyrimidine compounds were designed and synthesized to inhibit LPS-induced NO production, with one compound, D27, emerging as a potent anti-inflammatory agent with strong inhibition of NO release and iNOS activity. sci-hub.se The proposed mechanism for this inhibition involves interference with the stability and formation of the active dimeric iNOS. sci-hub.se
| Compound/Derivative | Effect on Nitric Oxide | Mechanism | Reference |
|---|---|---|---|
| KKC080096 (a pyrazolo[3,4-d]pyrimidine) | Suppression of NO production | Upregulation of heme oxygenase-1 (HO-1) | nih.gov |
| Compound D27 (a pyrazolo[4,3-d]pyrimidine) | Potent inhibition of NO release and iNOS activity | Interference with the stability and formation of active dimeric iNOS | sci-hub.se |
Other Diverse Biological Activities and Their Mechanistic Basis
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to a wide range of other biological activities.
Antidiabetic: Certain pyrazolo[1,5-a]pyrimidine derivatives, another isomeric form, have shown potential as multi-target candidates for diabetes, with some derivatives exhibiting powerful antioxidant and anti-diabetic activities. semanticscholar.org Marketed antidiabetic drugs like anagliptin contain a pyrazolo[1,5-a]pyrimidine scaffold. semanticscholar.org
Herbicidal: Novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and shown to possess potential herbicidal activity against the roots of rape and barnyard grass. nih.gov
Antiviral: A pyrazolo[3,4-d]pyrimidine nucleoside analog, N10169, displayed broad-spectrum antiviral activity against a range of DNA and RNA viruses. nih.gov Its mechanism is believed to involve phosphorylation by adenosine (B11128) kinase to its active form, which then acts as a potent inhibitor of cellular orotidylate decarboxylase. nih.gov
Antibacterial: Pyrazolo[3,4-d]pyrimidine derivatives are recognized for their antibacterial potential. nih.gov Studies have shown that these compounds can exhibit significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria in a dose-dependent manner. nih.gov The antibacterial effect may be enhanced when used in combination with traditional antibiotics like ampicillin. nih.gov
| Activity | Compound Class/Derivative | Key Findings and Mechanistic Basis | Reference |
|---|---|---|---|
| Antidiabetic | Pyrazolo[1,5-a]pyrimidine derivatives | Demonstrated antioxidant and anti-diabetic properties. The marketed drug anagliptin features this scaffold. | semanticscholar.org |
| Herbicidal | Pyrazolo[3,4-d]pyrimidin-4-one derivatives | Showed potential herbicidal effects against the roots of specific plants. | nih.gov |
| Antiviral | N10169 (a pyrazolo[3,4-d]pyrimidine nucleoside analog) | Broad-spectrum activity against DNA and RNA viruses. It inhibits cellular orotidylate decarboxylase after phosphorylation. | nih.gov |
| Antibacterial | Pyrazolo[3,4-d]pyrimidine derivatives | Active against Gram-positive and Gram-negative bacteria. Activity can be synergistic with other antibiotics. | nih.gov |
Computational Chemistry and Molecular Modeling Investigations
Quantum Mechanical Studies (e.g., DFT Calculations, HOMO-LUMO Analysis, Molecular Electrostatic Potential)
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. jchemrev.com
DFT Calculations: DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate the electronic properties of pyrazolo[3,4-d]pyrimidine derivatives. researchgate.netnih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. nih.gov For the title compound, DFT would be used to model its three-dimensional structure accurately, considering the planar pyrazolopyrimidine core and the orientation of the methylthio and hydroxyl substituents.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity and easier intramolecular charge transfer. researchgate.netrsc.org In pyrazolo[3,4-d]pyrimidine derivatives, the HOMO is often distributed over the electron-rich pyrazole (B372694) ring, while the LUMO is typically located on the more electron-deficient pyrimidine (B1678525) ring. researchgate.netrsc.org The presence of the electron-donating hydroxyl group and the sulfur atom in the methylthio group would influence the energy and distribution of these frontier orbitals.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netrsc.org The MEP map illustrates the charge distribution on the molecule's surface, with different colors indicating different electrostatic potential values. Typically, red regions represent negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the heterocyclic rings and the oxygen of the hydroxyl group, identifying them as key sites for hydrogen bonding and other intermolecular interactions. rsc.org
| Parameter | Computational Method | Typical Basis Set | Information Obtained |
|---|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP) | 6-311+G(d,p) | Bond lengths, bond angles, dihedral angles |
| Frontier Orbitals | DFT, HF | 6-311++G(d,p) | HOMO energy, LUMO energy, Energy Gap (ΔE) |
| Electrostatic Potential | DFT | 6-31G(d,p) | Identification of electrophilic and nucleophilic sites |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govnih.gov For pyrazolo[3,4-d]pyrimidine derivatives, this method is extensively used to understand their interactions with the ATP-binding site of various kinases, which are common targets in cancer therapy. ekb.egrsc.org
The pyrazolo[3,4-d]pyrimidine core acts as a scaffold that mimics the adenine (B156593) base of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase domain. nih.govmdpi.com For this compound, docking simulations would predict that the nitrogen atoms in the pyrazole and pyrimidine rings, along with the 4-ol group, act as hydrogen bond donors and acceptors, interacting with key amino acid residues in the hinge region (e.g., methionine, cysteine). nih.govnih.gov The 6-methylthio group would likely be oriented towards a hydrophobic pocket within the active site. Docking studies help rationalize the structure-activity relationships (SAR) observed in a series of compounds and guide the design of derivatives with improved binding affinity and selectivity. nih.govrsc.org
| Protein Target | Associated Disease | Key Hinge Residue Example | Reference |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Met793 | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Leu83 | nih.govrsc.org |
| FMS-like tyrosine kinase 3 (FLT3) | Leukemia | Cys694 | nih.gov |
| Janus Kinase 3 (JAK3) | Rheumatoid Arthritis | Cys909 | nih.gov |
| Src/Abl Kinases | Cancer | - | nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.gov MD simulations are employed to assess the stability of the binding pose predicted by docking and to understand the dynamic behavior of the ligand-receptor complex. nih.gov
For a complex of this compound with a target kinase, an MD simulation would be run for several nanoseconds. The trajectory would be analyzed to evaluate parameters such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the binding mode. If the ligand remains in the binding pocket with minimal fluctuation, the docked pose is considered stable. nih.gov MD simulations can also reveal the persistence of key hydrogen bonds and other interactions, providing a more realistic and detailed understanding of the binding affinity and the conformational changes that may occur upon ligand binding. nih.gov
In Silico ADME Prediction for Compound Profiling in Research
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. rsc.orgnih.gov Various computational models and software are used to estimate these properties for compounds like this compound before they are synthesized.
Key predicted properties include aqueous solubility, blood-brain barrier (BBB) penetration, intestinal absorption, and potential inhibition of cytochrome P450 (CYP) enzymes. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives often face challenges with suboptimal aqueous solubility. nih.govunisi.it ADME predictions can help identify such liabilities early on. For the title compound, its physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) would be used to predict its drug-likeness based on rules such as Lipinski's Rule of Five.
| ADME Property | Description | Significance in Drug Discovery |
|---|---|---|
| Aqueous Solubility (logS) | The logarithm of the molar concentration of the compound in water. | Affects absorption and formulation; low solubility is a common issue. nih.gov |
| Intestinal Absorption | Percentage of the compound absorbed through the human intestine. | Crucial for oral bioavailability. nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Ability of the compound to cross into the central nervous system. | Desired for CNS targets, but a liability for peripherally acting drugs. nih.gov |
| CYP2D6 Inhibition | Potential to inhibit a key drug-metabolizing enzyme. | Inhibition can lead to adverse drug-drug interactions. nih.gov |
| Plasma Protein Binding (PPB) | The extent to which a compound binds to proteins in the blood plasma. | Affects the free concentration of the drug available to act on its target. |
Conformational Analysis and Tautomerism Studies
The biological activity of a molecule is highly dependent on its three-dimensional shape and the presence of different tautomeric forms. Computational methods are used to explore the conformational landscape and predict the relative stabilities of different tautomers.
Conformational Analysis: For flexible molecules, conformational analysis identifies low-energy conformers that are likely to exist under physiological conditions. While the pyrazolo[3,4-d]pyrimidine core is relatively rigid, substituents can have rotational freedom. For the title compound, the orientation of the methyl group in the methylthio substituent would be a subject of conformational analysis. Studies on similar systems have identified distinct conformational polymorphs in the solid state, which can be rationalized by geometry optimization calculations. mdpi.com
Tautomerism Studies: this compound can exist in several tautomeric forms. The most significant equilibrium is the keto-enol tautomerism involving the 4-hydroxyl group, which can exist as the 4-ol (enol) form or the 4-oxo (keto) form (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one). Additionally, the proton on the pyrazole ring can reside on either the N1 or N2 nitrogen atom, leading to N1-H and N2-H tautomers. DFT calculations are employed to compute the relative energies and Gibbs free energies of these different tautomers to determine the most stable form in the gas phase or in solution. researchgate.net Understanding the predominant tautomeric form is crucial as it dictates the hydrogen bonding patterns essential for receptor binding.
Advanced Spectroscopic and Crystallographic Characterization Methodologies in Pyrazolo 3,4 D Pyrimidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of pyrazolo[3,4-d]pyrimidine derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular framework.
In the ¹H NMR spectra of pyrazolo[3,4-d]pyrimidines, the chemical shifts of the protons are indicative of their electronic environment. For instance, the proton on the pyrazole (B372694) ring (C3-H) typically appears as a singlet in the aromatic region. The protons of the methylthio group (-SCH₃) would be expected to produce a singlet in the upfield region, typically around 2.40-2.50 ppm, as seen in related structures like 1-(2-chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine where the -SCH₃ singlet appears at 2.40 ppm. nih.gov The hydroxyl proton (-OH) at the 4-position and the pyrazole N-H proton would exhibit exchangeable signals, often appearing as broad singlets, with their chemical shifts being dependent on solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms of the pyrazolo[3,4-d]pyrimidine core resonate at characteristic chemical shifts. For example, in derivatives such as 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the pyrimidine (B1678525) and pyrazole carbons appear in the range of 99.7 to 162.8 ppm. mdpi.com The methyl carbon of the methylthio group would be expected to have a chemical shift in the range of 13-15 ppm. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrazolo[3,4-d]pyrimidines
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | DMSO-d₆ | 10.02 (s, 1H), 7.67 (br s, 1H), 7.58–7.56 (m, 2H), 7.49–7.47 (m, 2H), 7.41–7.30 (m, 5H), 5.64–5.60 (m, 1H), 4.89–4.83 and 4.76–4.71 (2m, 2H), 2.40 (s, 3H) | 169.67, 155.07, 153.98, 137.98, 134.71, 132.21, 131.67, 129.87, 129.09, 128.79, 127.79, 127.44, 126.41, 125.01, 98.57, 60.10, 53.78, 14.37 |
| 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Acetone-d₆ | 8.00 (s, 1H), 7.45 (br s, 1H), 4.61 (s, 2H), 3.96 (s, 3H), 3.14 (s, 3H) | 162.8, 157.5, 153.6, 131.7, 99.7, 48.7, 34.0, 27.4 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization. For 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.
The fragmentation of pyrazolo[3,4-d]pyrimidine derivatives under electron impact (EI) or other ionization methods can provide valuable structural information. sapub.org Characteristic fragment ions are formed by the successive loss of small, stable functional groups. sapub.org For the target compound, likely fragmentation pathways would involve the loss of the methylthio group (-SCH₃) or parts of it, as well as cleavages within the pyrimidine ring. The presence of isotopic peaks, particularly for sulfur, can further aid in the identification of sulfur-containing fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high accuracy. mdpi.com
Table 2: Expected and Observed Mass Spectrometry Data for a Related Pyrazolo[3,4-d]pyrimidine
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | EI | 198 (M⁺), 200 (M+2) | 163, 149, 136 |
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | EI | 216 (M⁺), 218 (M+2), 220 (M+4) | 181, 145 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.
The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the pyrazole ring would likely appear in a similar region, often around 3100-3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings are expected in the 1500-1650 cm⁻¹ region. The C-S stretching vibration of the methylthio group would typically be observed in the fingerprint region, around 600-800 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring would appear around 2850-3100 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for Functional Groups in Pyrazolo[3,4-d]pyrimidine Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Example Compound and Observed Frequency (cm⁻¹) |
| N-H Stretch | 3100 - 3500 | 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: 3156 (NH) nih.gov |
| C=O Stretch | 1650 - 1750 | 6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: 1727 (C=O) |
| C=N Stretch | 1550 - 1650 | 6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: 1658, 1614 (C=N) |
| C-H Stretch (Aromatic) | 3000 - 3100 | 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: 3125, 3030 (C-H) |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: 2977, 2950 (C-H) |
X-ray Crystallography for Solid-State Structure Determination
Studies on related pyrazolo[3,4-d]pyrimidine structures have shown that the heterocyclic ring system is generally planar or nearly planar. mdpi.comnih.gov For example, in the crystal structure of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the pyrazolopyrimidine moiety is planar. nih.gov The crystal packing is determined by various intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the macroscopic properties of the solid.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in intermolecular contacts.
Emerging Research Directions and Unexplored Potential of 6 Methylthio 1h Pyrazolo 3,4 D Pyrimidin 4 Ol and Analogues
Novel Synthetic Route Development and Green Chemistry Approaches
The synthesis of pyrazolo[3,4-d]pyrimidines is evolving, with a strong emphasis on sustainable and efficient methodologies. researchgate.net Green chemistry principles are being integrated to reduce waste, avoid hazardous solvents, and improve energy efficiency, representing a significant shift from traditional synthetic methods. cu.edu.eg
Recent advancements focus on several key areas:
Microwave-Assisted Synthesis: This technique significantly accelerates reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov It is particularly effective for multicomponent reactions, allowing for the rapid assembly of complex heterocyclic structures. nih.gov
Ionic Liquids: Used as green catalysts and solvents, ionic liquids offer advantages such as enhanced reaction rates and reusability, minimizing the need for volatile and flammable organic solvents. cu.edu.eglongdom.org
Catalyst-Driven Reactions: The use of novel catalysts, including iodine, polyethylene (B3416737) glycol (PEG-400), and nanozeolites, facilitates cleaner and more efficient cyclocondensation and substitution reactions. cu.edu.egresearchgate.net
Solvent-Free and Aqueous Conditions: Conducting reactions under solvent-free conditions or in water aligns with green chemistry goals by eliminating organic solvent waste. researchgate.net One-pot procedures, which combine multiple synthetic steps without isolating intermediates, further enhance efficiency and sustainability. unisi.it
These modern approaches not only make the synthesis of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol analogues more environmentally benign but also open avenues for creating diverse chemical libraries for biological screening. nih.govcu.edu.eg
Table 1: Comparison of Green Synthetic Methods for Pyrazolopyrimidine Synthesis
| Method | Key Advantages | Catalyst/Medium Example | Reference(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Cationic Rh(iii) catalyst, KOAc. | nih.gov |
| Ionic Liquids | Reusable, non-flammable, enhanced reaction rates. | 2-methyl-3-butylimidazolium chloride. | cu.edu.eglongdom.org |
| Green Catalysts | Recyclable, minimizes waste, ecofriendly. | Iodine, Polyethylene glycol (PEG-400). | cu.edu.eg |
| Solvent-Free Reactions | Eliminates solvent waste, simplified workup. | Nanozeolite Nax catalysts. | researchgate.net |
Identification of Undiscovered Molecular Targets and Biological Pathways
The structural similarity of the pyrazolo[3,4-d]pyrimidine core to adenine (B156593) allows it to function as an ATP-competitive inhibitor for a vast number of protein kinases, which are crucial regulators of cellular processes. ekb.egmdpi.com While many analogues are known to target kinases involved in cancer, such as Src, Abl, EGFR, and CDKs, the full spectrum of their molecular interactions remains largely unexplored. nih.govresearchgate.netrsc.org
Emerging research is focused on identifying novel targets and pathways:
Kinome Screening: Biology-driven discovery approaches, using phenotypic screening against cancer models followed by broad kinome screening, have successfully identified unexpected targets like CSF-1R for glioblastoma. rsc.org
Non-Kinase Targets: The scaffold's potential extends beyond kinases. For instance, certain pyrazolopyrimidine derivatives have been designed and evaluated as dual inhibitors of Dihydrofolate reductase (DHFR) and thymidylate synthetase (TS), key enzymes in nucleic acid synthesis. nih.gov Others have shown activity against the mitotic kinesin Eg5, highlighting a non-kinase antimitotic mechanism. nih.gov
Signaling Pathway Deconvolution: Pyrazolopyrimidine derivatives impact critical signaling cascades, including the B-cell receptor (BCR) pathway (via BTK and PI3Kδ inhibition) and pathways regulated by Src-family kinases, which control cell division, migration, and survival. ekb.egnih.gov Future research aims to further elucidate their effects on complex networks like the PI3K-AKT-mTOR and MAPK pathways to uncover new therapeutic intervention points. nih.govrsc.org
The broad inhibitory profile of this class of compounds suggests that many of their molecular targets are yet to be discovered, offering significant potential for applications in a variety of diseases beyond oncology. nih.gov
Rational Design for Enhanced Selectivity and Potency in Preclinical Models
The development of highly potent and selective inhibitors is a primary goal in modern drug discovery. For pyrazolo[3,4-d]pyrimidine analogues, rational design strategies combining computational modeling with iterative synthesis and biological testing are proving highly effective.
Key approaches include:
Structure-Activity Relationship (SAR) Studies: SAR investigations are crucial for understanding how specific chemical modifications influence a compound's potency and selectivity. researchgate.net For example, studies have shown that substituents on the pyrazolo[3,4-d]pyrimidine core can dramatically alter inhibitory activity against specific kinases. nih.govacs.org Systematic modification of different positions on the scaffold helps to map the pharmacophoric features required for optimal target engagement. nih.gov
Molecular Docking and In Silico Modeling: Computational docking studies provide insights into the binding modes of inhibitors within the ATP-binding pocket of target kinases. nih.gov These models help explain observed SAR and guide the design of new analogues with improved interactions. acs.org For instance, docking has been used to rationalize the high selectivity of certain compounds for SRC over ABL kinase by identifying key hydrophobic interactions. nih.gov
Phenotypic Screening: A biology-driven approach using phenotypic screening in specific disease models (e.g., cancer cell lines) can identify compounds with desired functional outcomes. google.com This target-agnostic method can reveal leads with optimal biophysical properties for efficacy in a complex biological system, which can then be optimized for a specific molecular target. rsc.orgnih.gov
Through these iterative design cycles, researchers have successfully developed compounds like eCF506, which has a subnanomolar IC₅₀ for SRC and is over 1000-fold more selective for SRC than for ABL. nih.gov Such advances are critical for creating preclinical candidates with improved therapeutic windows.
Table 2: Examples of Rationally Designed Pyrazolopyrimidine Analogues
| Compound/Series | Target(s) | Design Strategy | Key Finding | Reference(s) |
|---|---|---|---|---|
| eCF506 | SRC Family Kinases | Ligand-based design and phenotypic screening. | Achieved subnanomolar IC₅₀ for SRC with >1000-fold selectivity over ABL. | nih.gov |
| Pyrazolopyrimidine Isoindolinones | PI3Kγ | Structure-based optimization and molecular docking. | C7-substituent on the isoindolinone core strongly influences potency and selectivity. | acs.org |
| Glu-based Analogues | DHFR/TS | Pharmacophore-based design. | Compound 6i identified as a potent dual inhibitor with selectivity for cancer cells. | nih.gov |
| Pyrazolopyrimidine Derivatives | Mitotic Kinesin Eg5 | Molecular docking and in-vitro assays. | Identified compounds that interact with allosteric sites, leading to significant Eg5 inhibition. | nih.gov |
Exploration of Multi-Targeting Ligands and Polypharmacological Strategies
The complexity of diseases like cancer, which often involve multiple dysregulated pathways, has spurred interest in polypharmacology—the concept of designing single molecules that can modulate multiple targets simultaneously. mdpi.com Pyrazolo[3,4-d]pyrimidine derivatives are ideal scaffolds for developing such multi-targeting agents due to their ability to inhibit various kinases and other enzymes. researchgate.net
This strategy offers several potential advantages:
Enhanced Efficacy: Simultaneously blocking complementary or redundant signaling pathways can produce a more robust therapeutic response. For example, dual inhibition of the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR) can attack tumor growth from multiple angles. mdpi.com
Overcoming Drug Resistance: Cancers can develop resistance to single-target agents by activating alternative signaling pathways. Multi-targeting ligands can preemptively block these escape routes. mdpi.com
Recent research has led to the discovery of several dual-inhibitor series based on the pyrazolo[3,4-d]pyrimidine core:
BTK and PI3Kδ Dual Inhibitors: Analogues have been developed with low nanomolar potency against both Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase δ (PI3Kδ), two key enzymes in B-cell receptor signaling implicated in B-cell malignancies. nih.gov
EGFR and VEGFR2 Dual Inhibitors: Phenylpyrazolo[3,4-d]pyrimidine analogues have been identified as potent dual inhibitors of EGFR and VEGFR2, showing promise for suppressing tumor growth, angiogenesis, and cell migration. mdpi.com
DHFR and TS Dual Inhibitors: Novel glutamate-based pyrazolo[3,4-d]pyrimidines were designed to dually inhibit dihydrofolate reductase (DHFR) and thymidylate synthetase (TS), offering a multi-pronged approach to disrupting nucleotide synthesis in cancer cells. nih.gov
The development of these multi-targeting agents represents a sophisticated strategy to create more effective and durable therapies for complex multifactorial diseases. researchgate.net
Application of Nanomaterials for Enhanced Research Delivery Systems
Despite promising biological activity, many pyrazolo[3,4-d]pyrimidine derivatives, including this compound, suffer from poor aqueous solubility. unisi.itbohrium.com This limitation can hinder their preclinical development and potential clinical application. Nanotechnology offers a powerful solution by encapsulating these hydrophobic compounds into nanocarriers, thereby improving their pharmacokinetic properties. nih.govwalshmedicalmedia.com
Several types of nanomaterials are being explored for the delivery of pyrazolo[3,4-d]pyrimidine analogues:
Liposomes: These are small vesicles composed of a phospholipid bilayer that can encapsulate hydrophobic drugs. nih.gov PEGylated ("stealth") liposomes can reduce uptake by the immune system, prolonging circulation time and enhancing accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
Albumin Nanoparticles: Human serum albumin (HSA) nanoparticles are biodegradable and can improve the solubility and stability of encapsulated drugs. bohrium.comnih.gov
Solid-Lipid Nanoparticles (SLNs) and Lipid-Polymer Hybrid Nanoparticles (LPHNPs): These systems combine the advantages of lipid-based and polymeric nanoparticles to enhance drug loading and stability. Nanoformulations of a pyrazolo-pyridazine derivative showed superior inhibitory activity against EGFR and CDK-2 compared to the free compound. nih.gov
Halloysite Nanotubes (HNTs): These natural clay-based nanotubes have been used to load and deliver pyrazolo[3,4-d]pyrimidine derivatives for the treatment of prostate and bladder cancer, demonstrating the versatility of inorganic nanomaterials in this field. nih.govresearchgate.net
By improving solubility and enabling targeted delivery, these nanosystems can significantly enhance the therapeutic potential of pyrazolo[3,4-d]pyrimidine-based compounds in preclinical research. nih.govnih.gov
Table 3: Nanodelivery Systems for Pyrazolopyrimidine Analogues
| Nanomaterial | Composition | Key Advantage(s) | Size Range | Reference(s) |
|---|---|---|---|---|
| Stealth Liposomes | Phospholipids (DPPC, Chol), PEG | Reduced immune clearance, enhanced tumor accumulation. | 105–232 nm | nih.gov |
| Albumin Nanoparticles | Human Serum Albumin (HSA) | Biodegradable, improves solubility. | ~150 nm | nih.gov |
| Solid-Lipid Nanoparticles (SLNs) | Solid lipids (e.g., Suppocire) | Improved stability and drug loading. | N/A | nih.gov |
| Halloysite Nanotubes (HNTs) | Aluminosilicate clay | Natural, high loading capacity. | N/A | nih.govresearchgate.net |
Q & A
Q. Basic Research Focus
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S) .
- Waste disposal : Segregate halogenated waste (e.g., from chlorinated solvents) and incinerate via certified facilities .
How can reaction yields be optimized during thioamide functionalization?
Advanced Research Focus
Thioamide reactions require precise control:
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity at the pyrimidine C4 position .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions .
- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to terminate reactions at >90% conversion .
What structural modifications enhance the compound’s biological activity, and how are these evaluated?
Q. Advanced Research Focus
| Modification | Biological Impact | Reference |
|---|---|---|
| Substituent at C3 | Increased anticancer activity (IC₅₀ < 10 μM) | |
| Fluorination at aryl groups | Improved kinase inhibition selectivity | |
| Thioether to sulfone oxidation | Enhanced metabolic stability |
Q. Methodological Evaluation :
- In vitro assays : Test antiproliferative effects on cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Molecular docking : Screen against kinase targets (e.g., EGFR, CDK2) to predict binding modes .
How do tautomeric equilibria of pyrazolo[3,4-d]pyrimidin-4-ol derivatives affect experimental outcomes?
Advanced Research Focus
The 1H-pyrazolo[3,4-d]pyrimidin-4-ol exists in equilibrium between enol and keto forms, influencing reactivity:
- pH-dependent shifts : In acidic conditions (pH < 5), the enol form dominates, enhancing electrophilicity at C6 for nucleophilic attacks .
- Spectroscopic evidence : ¹³C NMR shows carbonyl carbons at δ 165–170 ppm (keto) vs. δ 150–155 ppm (enol) .
Mitigation : Use stabilizing agents (e.g., crown ethers) to lock the preferred tautomer during synthesis .
What analytical techniques are recommended for purity assessment in multi-step syntheses?
Q. Basic Research Focus
- HPLC : Use a C18 column with UV detection at 254 nm; retention times vary by derivative (e.g., 8.2 min for unmodified compound) .
- Mass spectrometry : Confirm molecular ion peaks (m/z 166.204 for [M+H]⁺) and rule out dimerization .
How can researchers resolve contradictions in reported biological activities of structural analogs?
Q. Advanced Research Focus
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., fixed ATP concentrations in kinase assays) .
- Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) to exclude degradation artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
